![molecular formula C18H18N2O2S B6640292 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea](/img/structure/B6640292.png)
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea
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Overview
Description
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea, also known as TH-NP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TH-NP is a small molecule that belongs to the class of urea derivatives and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea is not fully understood, but it is believed to act through multiple pathways. 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and differentiation. 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In animal studies, 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has several advantages for lab experiments. It is a small molecule that is easy to synthesize and has high purity. 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, the limitations of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea include its low solubility in water, which may limit its use in certain experiments. 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea also has limited stability in solution, which may require fresh preparation of the compound for each experiment.
Future Directions
There are several future directions for the research on 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea. One potential direction is to investigate the therapeutic potential of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate the use of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to elucidate the mechanism of action of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea and to optimize its synthesis method for improved yields and purity.
Synthesis Methods
The synthesis of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea involves a multi-step process that includes the reaction of 2-thiophen-3-ylpropylamine with naphthalene-1-carbonyl chloride in the presence of a base to form the intermediate product, 1-(2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea. This intermediate product is then reacted with hydroxylamine hydrochloride to form 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea. The synthesis method has been optimized to produce high yields and purity of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea.
Scientific Research Applications
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has been investigated for its potential therapeutic applications in various scientific research studies. Some of the notable research applications of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea include its use as an anti-inflammatory agent, anti-cancer agent, and anti-diabetic agent. 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18(22,14-9-10-23-11-14)12-19-17(21)20-16-8-4-6-13-5-2-3-7-15(13)16/h2-11,22H,12H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJWPLHDTCIRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC2=CC=CC=C21)(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea |
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